2-[(3-chloro-4-methylphenyl)amino]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
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Overview
Description
2-[(3-chloro-4-methylphenyl)amino]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-methylphenyl group and a tetrahydrocarbazolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-4-methylphenyl)amino]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylaniline with 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(3-chloro-4-methylphenyl)amino]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[(3-chloro-4-methylphenyl)amino]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-4-methylphenyl)amino]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: An aminobenzoic acid with a similar chloro-methylphenyl group, used for its anti-inflammatory and analgesic properties.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with a similar chloro-methylphenyl group, known for its potential biological activities.
Uniqueness
2-[(3-chloro-4-methylphenyl)amino]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is unique due to its combination of a chloro-methylphenyl group and a tetrahydrocarbazolyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H21ClN2O |
---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
2-(3-chloro-4-methylanilino)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C21H21ClN2O/c1-14-10-11-15(12-18(14)22)23-13-21(25)24-19-8-4-2-6-16(19)17-7-3-5-9-20(17)24/h2,4,6,8,10-12,23H,3,5,7,9,13H2,1H3 |
InChI Key |
PPJNUCWKYIXNFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42)Cl |
Origin of Product |
United States |
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